molecular formula C6H16Cl2N4O2S2 B613293 L-Cystine bisamide dihydrochloride CAS No. 22671-21-2

L-Cystine bisamide dihydrochloride

Cat. No.: B613293
CAS No.: 22671-21-2
M. Wt: 311.26
InChI Key: OYPOYMPGFACTLO-RGVONZFCSA-N
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Mechanism of Action

Target of Action

The primary target of L-Cystine bisamide dihydrochloride is the glutathione synthesis pathway . This compound serves as a major precursor for the synthesis of glutathione, a crucial antioxidant in the body .

Mode of Action

this compound interacts with its targets by serving as a substrate for the synthesis of glutathione . Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a critical role in protecting cells from oxidative stress .

Biochemical Pathways

this compound affects the glutathione synthesis pathway . By providing a source of cysteine, it supports the production of glutathione. Glutathione, in turn, participates in various biochemical reactions, particularly those involved in neutralizing free radicals and reactive oxygen species .

Pharmacokinetics

It is known that cysteine, from which this compound is derived, can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Result of Action

The primary result of this compound’s action is the enhanced synthesis of glutathione . This leads to improved cellular defense against oxidative stress, which can prevent cell damage and promote overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron, typically present in cell culture media, can catalyze the rapid oxidation of L-cystine . This can affect the solubility and stability of the compound, and subsequently, its efficacy .

Biochemical Analysis

Biochemical Properties

L-Cystine Bisamide Dihydrochloride is involved in biochemical reactions similar to its parent compound, L-Cystine . L-Cystine is known for its role in protein structure and function, particularly in the formation of disulfide bonds in proteins . These bonds aid in the formation of protein complexes and stabilize protein structures . It is reasonable to assume that this compound may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

L-Cystine, its parent compound, is known to have significant effects on cells . It plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation . It is also involved in protecting cells under oxidative stress . It is plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

L-Cystine, its parent compound, forms from the oxidative linkage of two cysteine residues to give a disulfide covalent bond . This bond is crucial for the folding and stabilization of the tertiary structure of proteins, thereby supporting their biological activities .

Temporal Effects in Laboratory Settings

It is known that L-Cystine, its parent compound, can rapidly oxidize to form L-Cystine, a reaction catalyzed by the presence of trace elements such as copper and iron . This oxidation can lead to precipitation at concentrations greater than 1 mM .

Metabolic Pathways

L-Cystine, its parent compound, is involved in several metabolic pathways . It is a vital component of biological systems, playing a role in protein structure, redox chemistry, and cellular processes .

Transport and Distribution

L-Cystine, its parent compound, is known to be transported into rat brain cells .

Subcellular Localization

L-Cystine, its parent compound, is known to exist in blood and urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cystine bisamide dihydrochloride can be synthesized through the reaction of L-cystine with ammonia or amines under acidic conditions. The reaction typically involves the formation of an intermediate amide, which is then converted to the bisamide form through further reaction with hydrochloric acid . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors with precise control over reaction parameters to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

L-Cystine bisamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amide groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and thiols can react with the amide groups under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized sulfur compounds.

    Reduction: Thiols and reduced amides.

    Substitution: Various substituted amides and thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bisamide structure, which provides distinct chemical properties compared to its parent compound L-cystine and its monomer L-cysteine. The bisamide form offers enhanced stability and solubility, making it suitable for various research applications .

Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYMPGFACTLO-RGVONZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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